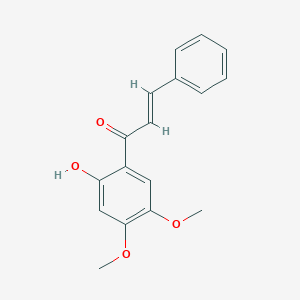

2'-Hydroxy-4',5'-dimethoxychalcone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-13(15(19)11-17(16)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ |

InChI Key |

IUILFUZCOJCNRB-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C(=O)/C=C/C2=CC=CC=C2)O)OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=CC=C2)O)OC |

Synonyms |

2'-hydroxy-4',5'-dimethoxychalcone HDMC chalcone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for 2 Hydroxy 4 ,5 Dimethoxychalcone and Its Precursors

Identification of Natural Sources and Botanical Origins of Chalcones

Chalcones are a significant class of polyphenolic compounds belonging to the flavonoid family, widely distributed throughout the plant kingdom. researchgate.netnih.gov They are recognized as biosynthetic precursors to flavonoids and isoflavonoids. nih.gov These compounds are found in a variety of edible plants, including fruits like apples and tomatoes, as well as in medicinal herbs and spices. conicet.gov.arresearchgate.net The highest concentrations of natural chalcones are typically isolated from species within the Leguminosae, Asteraceae, and Moraceae families. researchgate.netmdpi.com

While the specific natural isolation of 2'-Hydroxy-4',5'-dimethoxychalcone is not extensively documented in publicly available research, the isolation of structurally similar chalcones provides significant insight into its likely botanical origins and the methodologies for its extraction. For instance, the closely related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone , has been successfully isolated from the inflorescences of Chromolaena tacotana. mdpi.com Another related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone , was isolated from the leaves of Syzygium balsameum. iomcworld.com These examples suggest that plants rich in other complex flavonoids are promising sources for this compound or its immediate precursors. The precursors for the biosynthesis of chalcones in plants are generally one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, which are products of the phenylpropanoid and flavonoid biosynthesis pathways. conicet.gov.ar

Extraction and Isolation Techniques from Plant Matrices

The process of isolating chalcones from plant materials involves a series of extraction and purification steps designed to separate the target compound from a complex mixture of other phytochemicals. A general workflow begins with the collection and drying of the plant material, which is then ground into a coarse powder to increase the surface area for extraction.

The powdered plant material is typically subjected to maceration or other extraction techniques using a sequence of solvents with increasing polarity. A common approach is to first defat the material with a non-polar solvent like n-hexane, followed by extraction with solvents such as dichloromethane, ethyl acetate, and methanol (B129727) to isolate compounds of varying polarities. iomcworld.comptfarm.pl The resulting crude extracts are then concentrated under reduced pressure.

Further purification of the crude extracts is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard initial step to fractionate the extract based on polarity, with elution gradients of solvents like petroleum ether and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification and quantification of chalcones. conicet.gov.ar Reversed-phase HPLC, often utilizing a C18 column, is widely employed. nih.govconicet.gov.arptfarm.pl The mobile phase typically consists of a mixture of an aqueous component (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic modifier such as methanol or acetonitrile. nih.govconicet.gov.arptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of complex mixtures. ptfarm.pl

High-Performance Counter-Current Chromatography (HPCCC) is another powerful separation technique that, while not specifically documented for this compound, is well-suited for the separation of natural products like chalcones due to its ability to handle crude samples and avoid irreversible adsorption to a solid support.

Table 1: HPLC Parameters for Chalcone (B49325) Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient of water (with 0.1% formic or phosphoric acid) and methanol or acetonitrile |

| Flow Rate | Typically 0.4-1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at wavelengths around 280 nm and 340-390 nm |

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic and spectrometric methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. Band I is usually observed in the range of 340–390 nm, and Band II appears between 220–270 nm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For a chalcone like this compound, characteristic peaks would include a hydroxyl (-OH) stretching vibration, aromatic C-H stretching, a conjugated carbonyl (C=O) stretching vibration (typically around 1630-1680 cm⁻¹), C=C stretching of the aromatic rings, and C-O stretching of the methoxy (B1213986) groups. For the related compound 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, IR peaks were observed at 3420 cm⁻¹ (-OH), 1628 cm⁻¹ (C=O), and various C-H, C=C, and C-O stretches. iomcworld.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for determining the precise structure of a molecule.

¹H-NMR: Provides information about the number and chemical environment of protons. For this compound, one would expect to see signals for the aromatic protons on the two rings, the vinylic protons of the α,β-unsaturated system (with a characteristic large coupling constant for the trans configuration), the methoxy group protons (as singlets), and the hydroxyl proton.

¹³C-NMR: Shows the number of carbon atoms and their types (e.g., carbonyl, aromatic, methoxy). The carbonyl carbon of a chalcone typically appears at a downfield chemical shift. For the similar 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, the carbonyl carbon was observed at δ = 192.42 ppm, and the methoxy carbons at δ = 55.62 and 55.17 ppm. mdpi.com

2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the final structure.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact molecular weight and elemental formula of the compound. mdpi.com Fragmentation patterns observed in MS/MS experiments can provide further structural information. For instance, in the ESI-MS of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, the [M-H]⁻ ion was observed at m/z 299.08 and the [M+H]⁺ ion at m/z 301.10, confirming the molecular formula C₁₇H₁₆O₅. mdpi.com

Table 2: Spectroscopic Data for Chalcone Characterization

| Technique | Information Provided |

|---|---|

| UV-Vis | Characteristic absorption bands (Band I: 340-390 nm, Band II: 220-270 nm) |

| IR | Identification of functional groups (-OH, C=O, C=C, C-O) |

| ¹H-NMR | Proton environment and connectivity |

| ¹³C-NMR | Carbon skeleton and functional groups |

| HRMS | Exact molecular weight and elemental formula |

Biological Activity Investigations and Underlying Molecular Mechanisms of 2 Hydroxy 4 ,5 Dimethoxychalcone

In Vitro Efficacy Studies in Disease Models

Laboratory-based (in vitro) studies have been crucial in elucidating the biological effects of 2'-Hydroxy-4',5'-dimethoxychalcone. These studies utilize cell lines to model human diseases and observe the compound's activity at a cellular and molecular level.

A significant area of research for this compound is its potential as an anti-cancer and chemopreventive agent. nih.gov Investigations have demonstrated that this compound can induce apoptosis, a form of programmed cell death, in various cancer cell lines, with a particular focus on human non-small cell lung cancer cells. nih.gov

The primary mechanism for the anti-cancer activity of this compound is the induction of apoptosis. nih.gov This process is tightly regulated and involves a series of interconnected molecular pathways that, once activated, lead to the systematic dismantling and death of the cancer cell. Research has identified a specific signaling cascade initiated by the compound. nih.gov

Anti-cancer and Chemopreventive Research

Apoptosis Induction and Programmed Cell Death Pathways

Activation of Death Receptor 5 (DR5) Signaling Pathway

Studies have shown that this compound (also referred to as HDMC) triggers apoptosis in human non-small cell lung cancer cells by activating the Death Receptor 5 (DR5) signaling pathway. nih.gov DR5 is a cell surface receptor that, when activated, initiates a signal that leads to programmed cell death. nih.govnih.gov Research indicates that treatment with this compound leads to an upregulation of DR5, which is a critical step in its apoptotic action. nih.gov The compound's ability to induce apoptosis is also facilitated by the downregulation of c-FLIP L, a protein that inhibits the DR5 signaling cascade. nih.gov

Involvement of Reactive Oxygen Species (ROS) Elevation

The activation of the DR5 pathway by this compound is not a direct interaction but is mediated by upstream cellular events. nih.gov A key initiating event is the elevation of intracellular Reactive Oxygen Species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular stress and damage, ultimately triggering apoptosis. nih.govmdpi.com Treatment with this compound has been demonstrated to significantly increase the levels of ROS within cancer cells. nih.gov

Role of ATF4-CHOP Axis in Apoptotic Signaling

The increased levels of ROS act as a signal that activates a specific stress response pathway involving the ATF4-CHOP axis. nih.gov The accumulation of ROS induces the expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), also known as DDIT3. nih.govnih.gov These proteins are key mediators of the endoplasmic reticulum (ER) stress response. nih.gov The research shows that this ROS-mediated ATF4-CHOP axis is directly responsible for upregulating the expression of Death Receptor 5 (DR5), thereby linking the initial oxidative stress to the final execution of apoptosis. nih.gov

Modulation of Caspase Cascade Activation (e.g., Caspase-3, -7, -8, -9)

The ultimate execution of apoptosis following DR5 activation is carried out by a family of proteases called caspases. The activation of the DR5 pathway by this compound leads to the activation of this caspase cascade. nih.gov The DR5 receptor, upon stimulation, typically recruits and activates initiator caspases, such as caspase-8. This is further supported by the finding that the compound downregulates c-FLIP L, an inhibitor of caspase-8 activation. nih.gov The activation of initiator caspases subsequently triggers a cascade that activates executioner caspases, including caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins and orchestrating cell death. nih.govmdpi.com While many chalcones have been shown to activate caspases-3 and -9, the specific pathway for this compound is initiated via the DR5 receptor. nih.govmdpi.com

Interactive Data Table: Molecular Effects of this compound in Non-Small Cell Lung Cancer Cells

The following table summarizes the key molecular events identified in research studies.

| Molecular Target / Marker | Observed Effect after Treatment | Implicated Pathway | Reference |

| Reactive Oxygen Species (ROS) | Elevation | Apoptosis Induction | nih.gov |

| Activating Transcription Factor 4 (ATF4) | Increased Expression | ROS-Mediated Stress Response | nih.gov |

| C/EBP homologous protein (CHOP) | Increased Expression | ROS-Mediated Stress Response | nih.gov |

| Death Receptor 5 (DR5) | Upregulated Expression | Extrinsic Apoptosis Pathway | nih.gov |

| c-FLIP L | Downregulated Expression | DR5 Signaling Pathway | nih.gov |

| Caspase Cascade | Activation | Programmed Cell Death | nih.gov |

Regulation of Anti-apoptotic Proteins (e.g., c-FLIPL, Bcl-2 family)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BAX, BAD) and anti-apoptotic members (e.g., Bcl-2, MCL-1). nih.gov The balance between these opposing factions dictates the cell's fate, with an overexpression of anti-apoptotic proteins being a common survival mechanism in cancer cells. The phosphorylation status of Bcl-2 family proteins can significantly alter their function and contribute to resistance against apoptosis-inducing therapies. nih.gov For instance, hyperphosphorylation of both anti-apoptotic and pro-apoptotic Bcl-2 family proteins has been identified as a mechanism of functional resistance in lymphoid malignancies. nih.gov

Some therapeutic agents aim to modulate the expression of these proteins to sensitize cancer cells to treatment. For example, Bicyclol, a derivative from the plant Schisandra chinensis, has been shown to alter the expression of Bcl-2, thereby increasing the intracellular concentration of anticancer drugs in resistant cells. medchemexpress.com While direct studies on this compound's specific interaction with c-FLIPL and the Bcl-2 family are limited, the known anticancer activities of chalcones often involve the induction of apoptosis, a process intrinsically linked to the regulation of these key proteins.

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M phase)

Chalcone (B49325) derivatives have demonstrated the ability to interfere with the normal progression of the cell cycle, a hallmark of their anticancer activity. A notable mechanism is the induction of cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells from entering mitosis, ultimately leading to apoptotic cell death.

Research on a chalcone analog, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C), revealed its capacity to induce G2/M phase cell cycle arrest in ovarian cancer cells. nih.gov This arrest is closely linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov The cell responds to this damage by activating checkpoint controls to halt the cycle and attempt repair. Key regulatory proteins are involved in this process. For instance, the p53 tumor suppressor protein can be stabilized in response to DNA damage, leading to the upregulation of p21, a cyclin-dependent kinase inhibitor. nih.gov In turn, p21 can inhibit the cdc2/cyclin B complex, which is essential for entry into mitosis, thereby enforcing the G2/M arrest. nih.gov Furthermore, p21 can maintain this arrest by interacting with Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication. nih.gov

Studies on other synthetic chalcones have reinforced these findings. For example, chalcone-3 was found to inhibit the proliferation of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov This effect was associated with the reduced expression of cyclin-D1, a protein crucial for cell cycle progression. nih.gov

Modulation of Oxidative Stress and Antioxidant Defense Systems

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that governs the cellular response to oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com However, in the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. mdpi.com The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. mdpi.com

This Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative damage. Structurally similar compounds to this compound have been shown to activate this protective pathway. For instance, 2,3′-dihydroxy-4′,6′-dimethoxychalcone (DCD) has demonstrated protective effects against neuronal death through the activation of the Nrf2/ARE pathway. nih.gov The activation of this pathway by chalcones represents a key mechanism by which they can enhance cellular antioxidant capacity and mitigate oxidative stress. nih.govnih.gov

The activation of the Nrf2-ARE pathway directly results in the upregulated transcription of a wide array of cytoprotective genes, including Phase II detoxifying enzymes. mdpi.com These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles.

Key enzymes induced by Nrf2 activation include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the detoxification of quinones, preventing them from generating ROS. nih.govnih.gov The induction of NQO1 is a classic response to Nrf2 activation and serves as a crucial defense against oxidative stress. nih.gov

Heme oxygenase-1 (HO-1): HO-1 is an enzyme that breaks down heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide (CO). nih.gov It is a potent antioxidant and anti-inflammatory enzyme induced by Nrf2. nih.gov

Glutathione (B108866) S-transferases (GSTs): This superfamily of enzymes detoxifies xenobiotics by conjugating them with glutathione.

Glutamate-cysteine ligase (GCL): GCL is the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.gov By inducing GCL, Nrf2 boosts the cell's primary defense against ROS. nih.gov

The ability of chalcone derivatives to activate Nrf2 suggests they can consequently induce these critical Phase II enzymes, bolstering the cell's antioxidant and detoxification capabilities.

Oxidative stress can lead to significant cellular damage, including lipid peroxidation, which generates reactive aldehydes like malondialdehyde (MDA). nih.gov MDA is a mutagenic product that can react with DNA and proteins, contributing to cytotoxicity and carcinogenesis. nih.gov It can also impair cellular repair mechanisms by directly inhibiting nucleotide excision repair proteins, thus sensitizing cells to other DNA-damaging agents. nih.gov

Inhibition of Cancer Cell Proliferation and Viability in Specific Cell Lines (e.g., Non-Small Cell Lung Cancer, MDA-MB-231, A549, K562)

A significant aspect of the biological activity of chalcones is their ability to inhibit the growth and proliferation of various cancer cell lines. This antiproliferative effect is a direct consequence of the mechanisms discussed previously, including the induction of cell cycle arrest and apoptosis.

Research has demonstrated the cytotoxic effects of various chalcone derivatives against several cancer cell lines. For instance, the chalcone derivative 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (ChalcEA) showed potent, dose- and time-dependent inhibition of cell proliferation in the A549 non-small cell lung cancer cell line. nih.govsemanticscholar.org Similarly, a synthetic chalcone, chalcone-3, was effective in inhibiting the proliferation of the triple-negative breast cancer cell line MDA-MB-231. nih.gov

The table below summarizes the reported cytotoxic activities of various chalcone derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | Activity | IC50 Value | Source |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (ChalcEA) | A549 (Lung) | Antiproliferative | 25.36 µM (24h) | nih.govsemanticscholar.org |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (ChalcEA) | A549 (Lung) | Antiproliferative | 19.60 µM (48h) | nih.govsemanticscholar.org |

| Chalcone-3 | MDA-MB-231 (Breast) | Antiproliferative | 17.98 ± 6.36 µg/mL (24h) | nih.gov |

Note: The data presented is for structurally related chalcone derivatives and serves to illustrate the potential activity of this class of compounds.

These findings underscore the potential of chalcones as a source for the development of new anticancer agents targeting a variety of malignancies, including lung cancer, breast cancer, and leukemia (K562). researchgate.net

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt pathway)

The chalcone this compound (HDMC) has been shown to induce apoptosis in human non-small cell lung cancer cells through the activation of the death receptor 5 (DR5) signaling pathway. nih.gov This process is initiated by an increase in cellular reactive oxygen species (ROS), which in turn induces the expression of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP). nih.gov The upregulation of DR5 is mediated through the ATF4-CHOP axis, ultimately leading to apoptosis. nih.gov Furthermore, the downregulation of c-FLIPL is also a contributing factor to HDMC-induced apoptosis. nih.gov

In a related study on a similar chalcone, 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC), it was observed that the compound could downregulate the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, through the PI3K/Akt signaling pathway. nih.gov Specifically, 3,6′-DMC significantly reduced the phosphorylation of AKT that was induced by α-MSH in a concentration-dependent manner. nih.gov This suggests a broader role for hydroxy-dimethoxychalcone derivatives in modulating the PI3K/Akt pathway.

Another related compound, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC), demonstrated anti-melanogenic effects by decreasing the expression of key enzymes and reducing melanin (B1238610) content in melanoma cells. This was achieved by downregulating several proteins including protein kinase B (AKT). nih.gov

Multidrug Resistance (MDR) Reversal Mechanisms (e.g., P-glycoprotein, BCRP inhibition)

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov The co-expression of P-gp and BCRP in various tumors presents a formidable challenge, making the development of dual inhibitors a promising therapeutic strategy. nih.govnih.gov While research into specific inhibition of P-gp and BCRP by this compound is not extensively detailed in the provided results, the broader class of chalcones has been investigated for their potential to overcome MDR.

Anti-Metastatic and Anti-Invasive Potential (e.g., Matrix Metalloproteinase-2 (MMP-2) inhibition)

The metastatic spread of cancer cells is a complex process often involving the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs). nih.gov MMP-2, in particular, has been implicated in the progression of various cancers, including those that metastasize to bone. nih.gov Inhibition of MMP-2 is therefore considered a viable therapeutic strategy to curb cancer invasion and metastasis. nih.govmedchemexpress.com Although direct evidence for MMP-2 inhibition by this compound is not explicitly available in the search results, the anti-invasive potential of chalcones as a class of compounds is an active area of research. The development of targeted MMP inhibitors, such as those that can be delivered specifically to the bone microenvironment, holds promise for treating skeletal malignancies. nih.gov

Anti-inflammatory Properties and Related Mechanisms (General Chalcone Research)

Chalcones, as a broad class of flavonoids, are recognized for their significant anti-inflammatory properties. nih.govnih.gov Their mechanisms of action often involve the inhibition of key pro-inflammatory mediators and signaling pathways.

Key Anti-inflammatory Mechanisms of Chalcones:

Inhibition of Pro-inflammatory Mediators: Chalcones have been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govrsc.org

Modulation of Inflammatory Enzymes: A primary mechanism of anti-inflammatory action for many chalcones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923). nih.govnih.gov Some chalcone derivatives have also been found to inhibit lipoxygenase (LOX) enzymes. mdpi.com

Suppression of Signaling Pathways: Chalcones can inhibit the activation of critical inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govrsc.org The NF-κB pathway is a central regulator of the inflammatory response.

Thiol Alkylation: Some chalcone derivatives exert their anti-inflammatory effects by acting as thiol alkylating agents, which can modulate inflammatory signaling pathways. rsc.org

Table 1: Anti-inflammatory Mechanisms of Chalcones

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of Pro-inflammatory Mediators | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6 | Reduction in inflammatory response | nih.govrsc.org |

| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX) | Decreased production of prostaglandins and leukotrienes | nih.govnih.govmdpi.com |

| Signaling Pathway Modulation | Nuclear Factor kappa B (NF-κB), Mitogen-activated protein kinases (MAPKs) | Suppression of pro-inflammatory gene expression | nih.govrsc.org |

| Thiol Alkylation | Cysteine residues in proteins | Modulation of inflammatory signaling | rsc.org |

Antimicrobial Activity Investigations (General Chalcone Research)

Chalcones and their derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govbio-conferences.orgjocpr.com The antimicrobial potential of chalcones is often attributed to the presence of the α,β-unsaturated carbonyl system and various substituents on the aromatic rings. jocpr.com

Key Findings in Antimicrobial Research on Chalcones:

Broad-Spectrum Activity: Chalcones have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus cereus. bio-conferences.org

Activity against Resistant Strains: Notably, some chalcones have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

Structure-Activity Relationship: The antimicrobial efficacy of chalcones is influenced by the nature and position of substituent groups on their aromatic rings. For instance, the presence of hydroxyl and methoxy (B1213986) groups can significantly impact their antibacterial activity. nih.govbio-conferences.org

Synergistic Effects: Chalcones have been observed to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance in some bacterial strains. nih.govsensusimpact.com

Table 2: Antimicrobial Activity of Chalcone Derivatives

| Chalcone Derivative Type | Target Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Methoxy-substituted chalcones | Mycobacterium tuberculosis | Showed potent antibacterial activity, with MIC90 values stronger than the positive control pyrazinamide (B1679903) in some cases. | bio-conferences.org |

| Hydroxy and fluoro-substituted chalcones | Staphylococcus aureus, Bacillus cereus | Increased inhibitory activity against these Gram-positive bacteria. | bio-conferences.org |

| Prenylated chalcones | B. subtilis, S. aureus, E. coli, P. aeruginosa | Exhibited inhibitory activity against a range of bacteria. | bio-conferences.org |

| Hydroxyl-substituted chalcones | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated significant anti-MRSA effect, with the position of the hydroxyl group influencing potency. | nih.gov |

In Vivo Preclinical Efficacy Studies (Non-human Models)

Assessment of Efficacy in Animal Models of Cancer (e.g., Xenograft Models)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential therapeutic agents. nih.govelsevier.com

A study investigating the in vivo antitumor effects of a related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), utilized a solid human tumor xenograft model with a human liver cancer SMMC-7721 cell line. nih.gov The results from this study demonstrated a significant reduction in average tumor weight in the group treated with DMC compared to the control group. nih.gov This was the first reported application of a chalcone compound in a human tumor xenograft model, highlighting the potential of this class of compounds in cancer therapy. nih.gov

While specific in vivo xenograft data for this compound was not found in the provided search results, the positive outcomes with structurally similar chalcones underscore the therapeutic potential and justify further investigation of this compound in such preclinical models.

Evaluation in Chemoprevention Animal Models

There is a notable absence of published studies evaluating this compound in established animal models for cancer chemoprevention. Research on other chalcone derivatives, however, highlights the potential of this class of compounds. For instance, studies on different chalcones have utilized various animal models to investigate their anti-cancer properties.

One related compound, 2'-hydroxy-4'-methoxychalcone (B191446), demonstrated anti-tumor effects in mice implanted with murine Lewis lung carcinoma and sarcoma 180. nih.gov In the Lewis lung carcinoma model, subcutaneous administration of this chalcone resulted in a significant inhibition of tumor volume. nih.gov Similarly, intraperitoneal treatment suppressed tumor weight in the sarcoma 180 model. nih.gov

Another chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was tested in a human solid tumor xenograft model using human liver cancer cells. researchgate.net This study reported a notable reduction in average tumor weight in mice treated with the compound. researchgate.net

These examples with related chalcones underscore the potential for this class of molecules in cancer chemoprevention, though specific data for this compound is not available.

Exploration of Systemic Effects and Pathway Modulation in Vivo

The systemic effects and in vivo pathway modulation of this compound have not been specifically detailed in available research. However, in vivo studies on other chalcones provide a framework for potential mechanisms.

For example, the anti-angiogenic activity of 2'-hydroxy-4'-methoxychalcone has been suggested as a key mechanism for its in vivo anti-tumor effects. nih.gov This was evidenced by its ability to decrease vessel formation in both chick chorioallantoic membrane assays and mouse Matrigel plug assays. nih.gov The study also suggested that the inhibition of COX-2 enzyme induction could be a contributing factor to its anti-proliferative and anti-angiogenic activities. nih.gov

In a study involving 2'-hydroxychalcone (B22705) in a breast cancer xenograft mouse model, the compound was found to induce apoptosis in tumor tissues, as indicated by an increase in TUNEL-positive cells and cleaved PARP. nih.gov Furthermore, this chalcone derivative was observed to upregulate LC-3II, suggesting the induction of autophagy, and downregulate key proteins in the NF-κB signaling pathway, such as p-IκB and p-NF-κBp65. nih.gov

The natural flavonoid 4,4'-dimethoxychalcone (B191108) has been shown to offer cardioprotective and hepatoprotective effects in mice. nih.gov Its beneficial effects, including lifespan extension in model organisms, are linked to the induction of autophagy. nih.govresearchgate.net This chalcone was found to inhibit specific GATA transcription factors independently of the TORC1 kinase pathway. nih.gov

While these findings on related chalcones are promising, it is imperative to conduct specific in vivo studies on this compound to elucidate its systemic effects and the molecular pathways it modulates in a living organism.

Structure Activity Relationship Sar and Pharmacophore Analysis of 2 Hydroxy 4 ,5 Dimethoxychalcone Derivatives

Elucidation of Key Structural Motifs for Potency and Selectivity

The biological activity of 2'-hydroxychalcone (B22705) derivatives is intrinsically linked to the specific arrangement of functional groups on their A and B rings, as well as the integrity of the α,β-unsaturated carbonyl system. Research has consistently highlighted several key structural features that are crucial for the potency and selectivity of these compounds.

The 2'-hydroxyl group on the A-ring is a critical determinant of activity. This group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule, thereby affecting its interaction with biological targets. researchgate.net Furthermore, the presence and position of methoxy (B1213986) groups on both aromatic rings play a pivotal role. For instance, in the context of anti-inflammatory activity, studies have shown that the presence of at least two methoxyl or benzyloxyl groups on the B-ring of 2'-hydroxychalcones is beneficial for the inhibition of prostaglandin (B15479496) E2 (PGE2) production.

The α,β-unsaturated carbonyl moiety is another indispensable feature for the biological activity of many chalcones. This Michael acceptor can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins and enzymes, leading to the modulation of their function. researchgate.net This reactivity is believed to be a key mechanism behind the anticancer and anti-inflammatory effects of these compounds. nih.govnih.gov The planarity of this enone system, which facilitates electron delocalization, is also considered important for optimal activity.

Correlation Between Substituent Modifications and Specific Biological Activities

The therapeutic potential of the 2'-Hydroxy-4',5'-dimethoxychalcone scaffold can be fine-tuned by the strategic modification of substituents on both the A and B rings. These modifications can significantly impact the compound's potency and selectivity for various biological targets, leading to a range of activities including anticancer, anti-inflammatory, and enzyme inhibition.

Anticancer Activity:

The substitution pattern on the B-ring of 2'-hydroxychalcones has a profound effect on their anticancer properties. For example, the introduction of additional methoxy groups can enhance cytotoxic activity. A study on chalcone (B49325) analogues as nuclear factor kappa B (NF-κB) inhibitors, a key target in cancer therapy, revealed that specific methoxylation patterns are crucial for potency. nih.gov While structural complexity is not always a prerequisite for NF-κB inhibition, the electronic properties endowed by these substituents are key. researchgate.net

| Compound/Derivative | Substitution Pattern | Observed Anticancer Activity |

| This compound (HDMC) | 4',5'-dimethoxy on A-ring | Induces apoptosis in non-small cell lung cancer cells. |

| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | 3-hydroxy, 4-methoxy on B-ring; 3',4',5'-trimethoxy on A-ring | Potent NF-κB inhibitor with cytotoxicity against lung cancer cells. researchgate.net |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 3,4,5-trimethoxy on B-ring; 3',4'-dimethoxy on A-ring | Reduces expression of pro-inflammatory cytokines involved in cancer progression. mdpi.com |

Anti-inflammatory Activity:

The anti-inflammatory effects of 2'-hydroxychalcone derivatives are also heavily influenced by their substitution patterns. The presence of electron-donating groups, such as methoxy and hydroxy groups on both aromatic rings, has been associated with strong anti-inflammatory properties. mdpi.com For instance, 2'-hydroxy-3',4',3,4-tetramethoxychalcone has been shown to inhibit inflammatory mediators. nih.gov

| Compound/Derivative | Substitution Pattern | Observed Anti-inflammatory Activity |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 4',6'-dimethoxy on A-ring | Potent anti-inflammatory effects. researchgate.net |

| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone | 3',4'-dimethoxy on A-ring; 3,4-dimethoxy on B-ring | Inhibits lipid peroxidation and reduces LTB4 release from neutrophils. nih.gov |

| 2'-Hydroxy-4-methoxychalcone | 4'-methoxy on A-ring; 4-methoxy on B-ring | Attenuates nitric oxide (NO), iNOS, and COX-2 levels. mdpi.com |

Enzyme Inhibitory Activity:

Derivatives of 2'-hydroxychalcone have also been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. A study of a series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones revealed that compounds with methoxy substituents on the A-ring and halogen substituents on the B-ring generally exhibited higher AChE inhibitory activity. nih.gov

| Compound/Derivative | Substitution Pattern | Observed Enzyme Inhibitory Activity (AChE IC50) |

| 2'-Hydroxy-4',6'-dimethoxy-4-chlorochalcone | 4',6'-dimethoxy on A-ring; 4-chloro on B-ring | 45 µM nih.gov |

| 2'-Hydroxy-4',6'-dimethoxy-3-bromochalcone | 4',6'-dimethoxy on A-ring; 3-bromo on B-ring | 55 µM nih.gov |

| 2'-Hydroxy-4-bromochalcone | 2'-hydroxy on A-ring; 4-bromo on B-ring | 85 µM nih.gov |

Stereochemical Influences on Biological Response

The stereochemistry of the α,β-unsaturated double bond in the chalcone backbone is a critical factor influencing biological activity. Chalcones can exist as either the E (trans) or Z (cis) isomer. The E isomer is generally the more thermodynamically stable and biologically active form. researchgate.net This is attributed to its more planar conformation, which allows for more effective interaction with biological targets.

The presence of a chiral center in substituted chalcones introduces the possibility of enantiomers, which can exhibit different biological activities. Although specific studies on the enantiomers of this compound are not extensively reported in the reviewed literature, the general principles of stereochemistry in drug action suggest that different enantiomers could have distinct potencies and efficacies. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is a well-established phenomenon in pharmacology. Therefore, the stereochemical configuration of any chiral centers introduced into the this compound scaffold would be expected to have a significant impact on its biological response.

Computational and in Silico Approaches in 2 Hydroxy 4 ,5 Dimethoxychalcone Research

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 2'-Hydroxy-4',5'-dimethoxychalcone (HDMC), with a protein target.

Research has identified HDMC as a novel chalcone (B49325) that can induce apoptosis in various non-small cell lung cancer cells. nih.gov A key mechanism identified is the activation of the death receptor 5 (DR5) pathway. nih.gov While the specific docking study of HDMC with DR5 is not detailed in the available literature, related studies on similar chalcones highlight the common targets and interaction patterns. For instance, molecular docking studies on other hydroxy- and methoxy-substituted chalcones have been performed against various cancer-related proteins, such as Bcl-2 and epidermal growth factor receptor (EGFR). unja.ac.idunsoed.ac.id These studies often reveal that the hydroxyl and methoxy (B1213986) groups play a crucial role in forming hydrogen bonds and other interactions with key amino acid residues in the binding pockets of these proteins. unja.ac.idunsoed.ac.id

In a study of hydroxychalcone (B7798386) derivatives targeting EGFR, compounds with hydroxy and methoxy groups exhibited binding energies ranging from -6.50 to -7.67 kcal/mol. unsoed.ac.id The presence of these functional groups was found to be critical for interacting with key amino acids like Met769, Ala719, and Lys721, suggesting a strong potential for tyrosine kinase inhibition. unsoed.ac.id Although these findings are for related compounds, they provide a strong rationale for the potential of HDMC to bind effectively to protein targets involved in cancer pathways.

Table 1: Molecular Docking Data for Representative Chalcone Derivatives This table presents data from related chalcone derivatives to illustrate typical binding energies and interacting residues, as specific data for this compound was not available in the provided search results.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | -7.67 | Met769, Ala719, Thr766, Lys721, Glu738 unsoed.ac.id |

| Chalcone Analogue (MC11) | Bcl-2 | -5.1537 | Not Specified unja.ac.id |

| New Chalcone Derivative | Vascular Endothelial Growth Factor Receptor Kinase 2 | Not Specified | Cys 919, Lys 868 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

For chalcones, QSAR studies have been instrumental in identifying key structural determinants for their cytotoxic activities. A study on a series of 2'-hydroxy-4'-alkoxy chalcone derivatives revealed that the α,β-unsaturated carbonyl group and the planarity of the molecular structure are crucial for their biological activity. nih.gov The model suggested that these features are important for a potential Michael addition mechanism of action, which is often associated with the anticancer effects of chalcones. nih.gov

The study also concluded that electron-withdrawing substituents on ring A of the chalcone scaffold tend to decrease the antiproliferative activity. nih.gov While this study did not specifically include this compound, the presence of two methoxy groups (electron-donating) on its A-ring aligns with the general findings of such QSAR models for maintaining or enhancing activity.

Table 2: Key Structural Features from QSAR Studies on Chalcones for Cytotoxic Activity This table summarizes general findings from QSAR studies on chalcone derivatives, as a specific QSAR model for this compound was not available in the provided search results.

| Structural Feature | Impact on Cytotoxic Activity | Reference |

| α,β-Unsaturated Carbonyl Group | Important for activity (likely via Michael addition) | nih.gov |

| Planar Structure Geometry | Important for biological activity | nih.gov |

| Electron-withdrawing substituents on ring A | Decreases antiproliferative activity | nih.gov |

Computational Prediction of ADMET-Related Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico tools provide a rapid and cost-effective way to predict these properties before a compound is synthesized, helping to identify potential liabilities early in the process. nih.govresearchgate.net

For chalcones and related compounds, various online platforms and software are used to predict their ADMET profiles. nih.gov For instance, a computational analysis of 2',5'-dihydroxy-3,4-dimethoxychalcone using the pkCSM online platform indicated favorable pharmacokinetic characteristics and low toxicity levels. unsoed.ac.id Predictions for related compounds often show good intestinal absorption and variable blood-brain barrier penetration. nih.gov

Toxicity prediction is another crucial component of the in silico assessment. nih.gov Computational tools can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity. mdpi.comyoutube.com For example, in silico studies on 4'-aminochalcone derivatives indicated potential for mutagenic and genotoxic effects, which were later confirmed by in vitro assays. unja.ac.id While specific ADMET predictions for this compound are not detailed in the provided search results, the general approach involves evaluating parameters like those listed in the table below. These predictions are crucial for guiding the optimization of chalcone-based drug candidates to improve their safety and efficacy profiles. nih.gov

Table 3: Representative ADMET Parameters Predicted In Silico for Chalcone-like Compounds This table provides examples of ADMET parameters that are typically predicted using computational methods. Specific values for this compound were not available.

| ADMET Property | Predicted Outcome for a Chalcone Derivative | Significance |

| Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low potential for causing genetic mutations |

| Hepatotoxicity | Potential for liver injury indicated for some derivatives | A key safety parameter to monitor |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov This computational method allows researchers to understand the stability of the binding, the conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation. nih.govdntb.gov.ua

While specific MD simulation studies for this compound were not found in the search results, the methodology is widely applied to understand the interactions of chalcone derivatives with their biological targets. For example, MD simulations have been used to study the interaction of chalcones with enzymes like aldose reductase and with protein targets such as Bcl-2. unja.ac.iddntb.gov.ua

Future Research Directions and Identified Gaps in the Scientific Literature

Development of Advanced Synthetic Strategies for Complex Chalcone (B49325) Analogs

The synthesis of chalcones is traditionally accomplished via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) and benzaldehyde. nih.govmdpi.com While effective, this method can have limitations regarding yield and environmental impact. researchgate.net The future of chalcone synthesis, including analogs of 2'-Hydroxy-4',5'-dimethoxychalcone, lies in the adoption of more advanced and sustainable "green chemistry" approaches. researchgate.net

Modern synthetic methods offer significant advantages over conventional techniques. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to mere minutes and often improves product yields. nih.gov Similarly, ultrasound irradiation accelerates the reaction rate, leading to the formation of chalcones in a shorter time frame. nih.gov Solvent-free grinding techniques, where reactants are physically ground together with a catalyst, represent another eco-friendly and efficient alternative. researchgate.netscitepress.org Beyond condensation reactions, palladium-catalyzed coupling reactions, such as Stille coupling, provide pathways to more complex and multi-substituted chalcone derivatives that may not be accessible through traditional means. nih.gov The development and application of these advanced strategies will be crucial for generating a diverse library of this compound analogs, enabling a more thorough investigation of their structure-activity relationships.

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Conventional Claisen-Schmidt Condensation | Base or acid-catalyzed reaction of an acetophenone with an aldehyde in a solvent like ethanol. | Well-established and widely used. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | nih.gov |

| Ultrasound Irradiation | Employs ultrasonic waves to accelerate the chemical reaction. | Faster reaction rates, high yields, often performed without solvents. | nih.gov |

| Grinding Techniques | Solvent-free method involving the physical grinding of reactants with a solid catalyst. | Environmentally friendly ("green"), high efficiency, simple procedure. | researchgate.netscitepress.org |

| Palladium-Catalyzed Coupling | Involves C-C bond formation between organotin compounds and aryl halides (e.g., Stille coupling). | Allows for the synthesis of multi-substituted and complex chalcone structures. | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

Current research has identified a key mechanistic pathway for this compound (HDMC), demonstrating its ability to induce apoptosis in non-small cell lung cancer cells. nih.gov This action is mediated by an increase in reactive oxygen species (ROS), which in turn upregulates death receptor 5 (DR5) through the ATF4-CHOP axis. nih.gov However, the chalcone scaffold is known for its ability to interact with a wide array of biological targets, suggesting that the known mechanism of HDMC is likely not its only one. nih.govresearchgate.net

Future research should aim to uncover these additional targets and pathways. Chalcones, as a class, have been shown to inhibit tubulin polymerization, disrupt the cell cycle, and impede cancer cell migration. nih.gov They also exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Other identified targets for various chalcone derivatives include thioredoxin reductase, a key enzyme in cellular redox balance, and cathepsins, which are involved in tumor invasion and metastasis. nih.govresearchgate.net A significant gap in the literature is the lack of screening of this compound against these and other potential targets. A comprehensive investigation is needed to build a complete picture of its pharmacological profile and identify new therapeutic opportunities.

| Potential Biological Target | Known Function | Relevance for Future HDMC Research | Reference |

|---|---|---|---|

| Death Receptor 5 (DR5) | Induces apoptosis upon activation. | Known target. Further studies can explore downstream signaling and potential for combination therapies. | nih.gov |

| Tubulin | A key component of microtubules, essential for cell division and structure. | Investigate if HDMC can inhibit microtubule polymerization, leading to mitotic arrest and anti-cancer effects. | nih.gov |

| COX/5-LOX | Enzymes involved in the inflammatory pathway (synthesis of prostaglandins (B1171923) and leukotrienes). | Explore potential anti-inflammatory applications of HDMC. | nih.gov |

| Thioredoxin Reductase (TrxR) | A central enzyme in the thioredoxin system, regulating cellular redox state. | Determine if HDMC can inhibit TrxR, which is overexpressed in many tumors, as a potential anticancer mechanism. | nih.gov |

| Cathepsins | Proteases that can promote cancer cell invasion and migration. | Screen for inhibitory activity against various cathepsins to assess potential as an anti-metastatic agent. | researchgate.net |

| Topoisomerases | Enzymes that manage DNA tangles during replication and transcription. | Evaluate if HDMC can act as a topoisomerase inhibitor, a well-established anticancer drug target. | mdpi.com |

Integration of Multi-omics Approaches for Comprehensive Biological Understanding

To move beyond a single-target, single-pathway understanding of this compound, the integration of multi-omics technologies is essential. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the biological changes induced by a compound. This holistic perspective can uncover novel mechanisms, identify biomarkers for efficacy, and reveal unexpected off-target effects.

Currently, there is a significant gap in the literature, as no comprehensive multi-omics studies have been published for this compound. Such an investigation would provide an unbiased, global map of the cellular response to the compound. For example, transcriptomics (RNA-seq) could reveal the full spectrum of gene expression changes, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could then capture the downstream functional consequences by profiling changes in small-molecule metabolites. Integrating these datasets would provide a powerful, multi-layered understanding of the compound's mechanism of action, far beyond what is currently known.

| Omics Field | Focus of Analysis | Potential Insights for HDMC Research |

|---|---|---|

| Genomics | DNA sequence and structure. | Identify genetic variations that may influence sensitivity or resistance to HDMC. |

| Transcriptomics | Global gene expression (RNA). | Reveal all cellular pathways modulated by HDMC, confirming known pathways and discovering new ones. |

| Proteomics | Entire set of proteins. | Identify direct protein targets and quantify changes in protein expression and modifications that result from HDMC treatment. |

| Metabolomics | Small-molecule metabolites. | Understand the functional downstream effects of HDMC on cellular metabolism and signaling. |

Investigation into the Epigenetic Modulation by this compound

Epigenetics refers to modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. durect.com These mechanisms, including DNA methylation and histone modification, are critical in normal development and are often dysregulated in diseases like cancer. durect.com There is growing evidence that natural compounds can act as epigenetic modulators, making this an exciting frontier for drug discovery.

While some studies have explored the epigenetic regulation of the chalcone synthase gene in plants, the question of whether chalcones themselves can modulate the epigenetic machinery in human cells is largely unanswered. nih.govnih.gov A major gap exists in understanding if this compound can function as an epigenetic drug. Future research should investigate its ability to influence key epigenetic enzymes, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). researchgate.net For instance, demonstrating that the compound inhibits DNMTs, leading to the re-expression of silenced tumor suppressor genes, would open up entirely new therapeutic avenues. durect.com

Application of Artificial Intelligence and Machine Learning in Chalcone Drug Discovery Research

The process of drug discovery and development is notoriously long, costly, and prone to failure. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges. nih.govnih.gov These technologies can analyze vast datasets to predict compound properties, identify novel drug targets, and even design new molecules with desired characteristics. nih.govmit.edu

| AI/ML Application | Description | Potential Impact on HDMC Research | Reference |

|---|---|---|---|

| Property Prediction | ML models predict physicochemical and ADME/Tox properties of molecules. | Rapidly screen virtual libraries of HDMC analogs to select candidates with favorable drug-like properties for synthesis. | nih.govanalis.com.my |

| Target Identification | AI algorithms analyze biological data (e.g., omics) to identify novel protein targets for a disease. | Uncover new potential mechanisms of action for HDMC and suggest new therapeutic indications. | nih.gov |

| Virtual Screening | Computationally screen millions of compounds for their potential to bind to a specific biological target. | Identify novel, potent chalcone scaffolds from large databases that could be more effective than the parent compound. | nih.gov |

| De Novo Drug Design | Generative AI models design entirely new molecules optimized for specific properties. | Create novel chalcone-like structures with enhanced potency, selectivity, and pharmacokinetic profiles. | nih.gov |

| Synthesis Planning | AI predicts optimal and cost-effective chemical synthesis routes. | Streamline the production of promising HDMC analogs identified through computational methods. | mit.edu |

Q & A

Basic Research Questions

Q. How is 2'-Hydroxy-4',5'-dimethoxychalcone structurally characterized in analytical chemistry?

- Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, NMR can confirm the hydroxyl and methoxy group positions (e.g., 2'-OH, 4',5'-OCH₃), while LC-MS/MS in positive ion mode ([M+H]⁺) provides molecular weight validation (e.g., m/z 284.1050 for C₁₇H₁₆O₄) and fragmentation patterns . Solvent systems like methanol or DMSO are commonly used for solubilization during analysis .

Q. What in vitro models have been used to study the bioactivity of this compound?

- Methodological Answer: Human nonsmall cell lung cancer (NSCLC) cells (e.g., A549) and canine lymphoma/leukemia cell lines (e.g., CLB70, GL-1) are primary models. Studies measure apoptosis via phosphorylation of histone H2AX (γH2AX), caspase activation, and downregulation of survival pathways like AKT and ERK . Dose-response experiments (e.g., 10–100 µM) are conducted to assess IC₅₀ values .

Q. What solvent systems are recommended for solubilizing this compound in experimental settings?

- Methodological Answer: Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to its high polarity and ability to dissolve hydrophobic chalcones. Working concentrations in cell culture media should not exceed 0.1% DMSO to avoid cytotoxicity. For HPLC analysis, acetonitrile/water gradients with 0.1% formic acid improve peak resolution .

Advanced Research Questions

Q. What molecular mechanisms underlie the proapoptotic effects of this compound?

- Methodological Answer: The compound activates the death receptor 5 (DR5) pathway, leading to caspase-8 cleavage and downstream apoptosis in NSCLC cells. Mechanistic studies use siRNA knockdown of DR5 or pharmacological inhibitors (e.g., z-VAD-fmk for caspases) to validate pathway dependency. Western blotting confirms downregulation of PKA, CREB, and β-catenin, which are critical for survival signaling .

Q. How does the substitution pattern of methoxy groups influence bioactivity?

- Methodological Answer: Comparative studies of analogs (e.g., 4',5'- vs. 4',6'-dimethoxy derivatives) reveal that methoxy positioning alters electron distribution, affecting interactions with target proteins. For example, 4',5'-dimethoxy substitution enhances binding to DR5, while 4',6'-dimethoxy derivatives show stronger anti-melanogenic effects. Density functional theory (DFT) calculations and molecular docking are used to predict structure-activity relationships .

Q. What analytical challenges arise in quantifying this chalcone in complex matrices?

- Methodological Answer: Matrix interference in plant extracts or biological fluids requires selective sample preparation, such as solid-phase extraction (SPE) with C18 cartridges. LC-MS/MS methods must account for solvent-dependent cyclization artifacts; for instance, alcoholic solvents promote aurone formation, skewing quantification results. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How can conflicting bioactivity data between studies be resolved?

- Methodological Answer: Discrepancies often arise from differences in methoxy substitution (e.g., 4',5' vs. 4',6'), cell line specificity, or solvent effects. Meta-analyses should standardize protocols (e.g., uniform solvent systems, cell viability assays like MTT) and validate compound purity via HPLC (>95%). Contradictory results in anti-inflammatory vs. proapoptotic activity may reflect concentration-dependent effects, requiring dose-range optimization .

Data Contradictions and Considerations

- Structural Variants: , and 18 focus on 4',6'-dimethoxy analogs, while Yang et al. (2013) specifically studies 4',5'-dimethoxy. Researchers must verify substituent positions when comparing bioactivity data.

- Solvent Artifacts: DPPH radical scavenging assays show solvent-dependent cyclization to aurones, which may overestimate antioxidant activity if not controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.